

(S)-1-Amino-2-methyl-4-phenylbutan-2-ol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-Amino-2-methyl-4-phenylbutan-2-ol

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Abstract: This document provides an in-depth technical overview of (S)-**1-Amino-2-methyl-4-phenylbutan-2-ol**, a chiral amino alcohol with significant potential in synthetic organic chemistry and drug development. Due to limited direct research on this specific stereoisomer, this guide synthesizes information based on its structural characteristics and data from closely related compounds. It covers physicochemical properties, potential synthetic methodologies, and prospective applications, with a focus on its role as a chiral building block. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

(S)-**1-Amino-2-methyl-4-phenylbutan-2-ol** is a chiral 1,2-amino alcohol. Its key structural features include a primary amino group (-NH₂) at the C1 position and a tertiary alcohol (-OH) with a methyl group (-CH₃) at the C2 position, which constitutes the chiral center.^[1] While specific experimental data for this compound is sparse in publicly accessible literature, its properties can be predicted based on its structure and data from similar compounds.

Table 1: Physicochemical Data of **1-Amino-2-methyl-4-phenylbutan-2-ol** and Related Isomers

Property	Value	Source Compound	Reference
Molecular Formula	C ₁₁ H ₁₇ NO	4-amino-2-methyl-1-phenylbutan-2-ol	[2][3]
Molecular Weight	179.26 g/mol	4-amino-2-methyl-1-phenylbutan-2-ol	[2][4]
Monoisotopic Mass	179.131014166 Da	4-amino-2-methyl-1-phenylbutan-2-ol	[2][4]
Physical Form	Oil	4-amino-2-methyl-1-phenylbutan-2-ol	
Topological Polar Surface Area	46.3 Å ²	4-amino-2-methyl-1-phenylbutan-2-ol	[2][4]
XLogP3 (Predicted)	1.1 - 1.2	4-amino-2-methyl-1-phenylbutan-2-ol	[2][4]
CAS Number	1155915-78-8	1-Amino-2-methyl-4-phenylbutan-2-ol	[1]

Note: Data is primarily from computational predictions and information on structural isomers due to limited availability for the specific (S)-enantiomer.

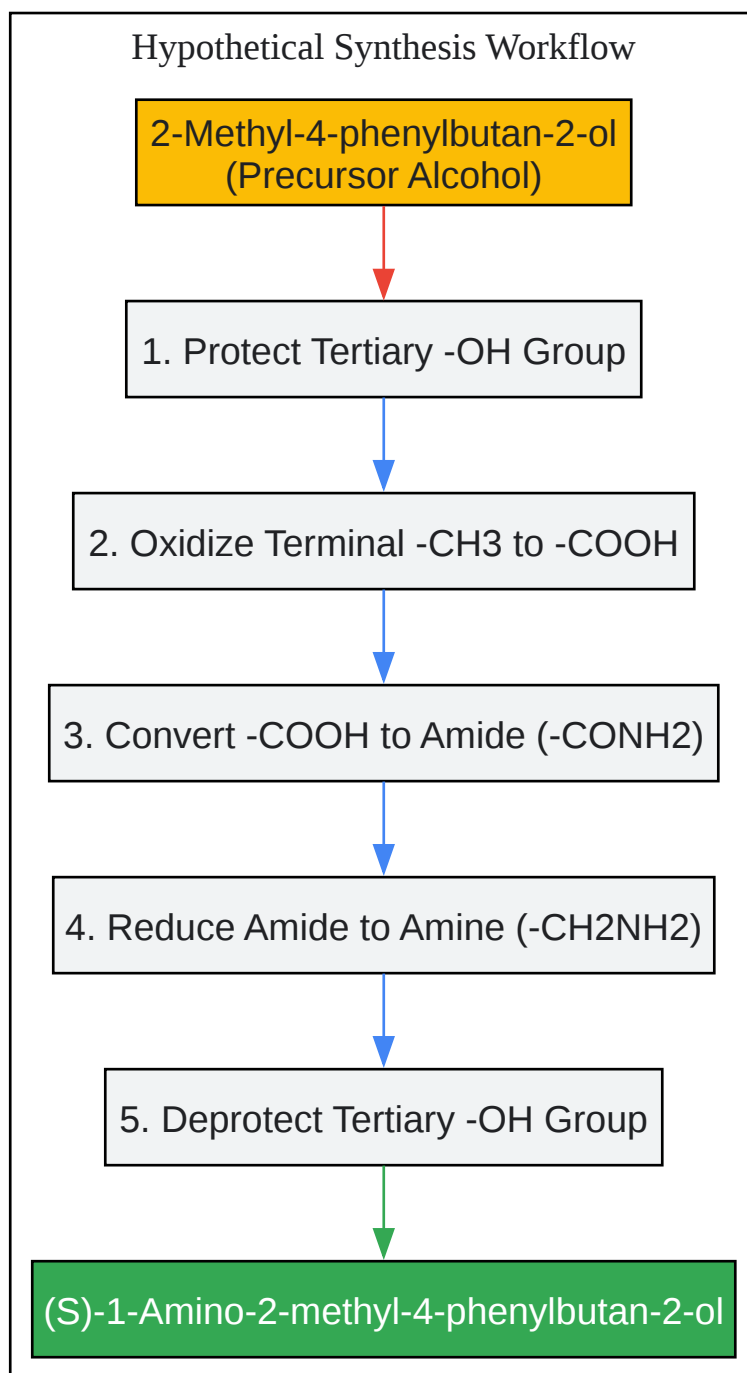
Synthetic Methodologies and Experimental Protocols

The synthesis of (S)-**1-Amino-2-methyl-4-phenylbutan-2-ol** presents a challenge due to the need to control the stereochemistry at the C2 tertiary alcohol center.[1] Both direct and stereoselective routes can be envisioned.

Potential Synthetic Pathways

- From a Precursor Alcohol: A hypothetical route could start from the precursor alcohol, 2-methyl-4-phenylbutan-2-ol.[1] This would involve a multi-step process including protection of the tertiary alcohol, functionalization of the terminal methyl group, conversion to an amine, and subsequent deprotection.[1]

- Reductive Amination: Direct, non-stereoselective methods could involve the reductive amination of a corresponding keto-aldehyde or a related precursor to efficiently construct the carbon skeleton and introduce the necessary functional groups.[1]
- Via Epoxide Ring-Opening: A common strategy for synthesizing amino alcohols is the ring-opening of an epoxide. A synthesis could be designed starting from a chiral epoxide precursor, which would allow for the stereospecific introduction of the amino group.[1]



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Caption: Hypothetical multi-step synthesis from a precursor alcohol.

Example Experimental Protocol (Adapted from a related synthesis)

While a specific protocol for (S)-**1-Amino-2-methyl-4-phenylbutan-2-ol** is not readily available, the following protocol for the synthesis of a similar chiral amino alcohol, (S)-2-amino-4-phenylbutan-1-ol, illustrates the general methodology for the reduction of an amino acid precursor.[5]

Objective: To synthesize (S)-2-amino-4-phenylbutan-1-ol via reduction of homo-L-phenylalanine.

Materials:

- Lithium borohydride (LiBH_4)
- Trichloromethylsilane (CH_3SiCl_3)
- Tetrahydrofuran (THF), anhydrous
- homo-L-phenylalanine
- Methanol
- 5% aqueous sodium hydroxide (NaOH)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Under an inert atmosphere and ice-cooling, add trichloromethylsilane (340 mmol) to a solution of lithium borohydride (170 mmol) in anhydrous tetrahydrofuran (200 mL).
- Stir the mixture for 30 minutes at 0°C .
- Slowly add homo-L-phenylalanine (56 mmol) to the solution under the same ice-cooling conditions.
- Allow the reaction mixture to stir for 18 hours, gradually warming to room temperature.

- Quench the reaction by carefully adding methanol until the cessation of hydrogen gas evolution.
- Concentrate the mixture under reduced pressure.
- Add 5% aqueous sodium hydroxide solution to the residue and extract the aqueous phase twice with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.^[5]

Biological Activity and Mechanism of Action

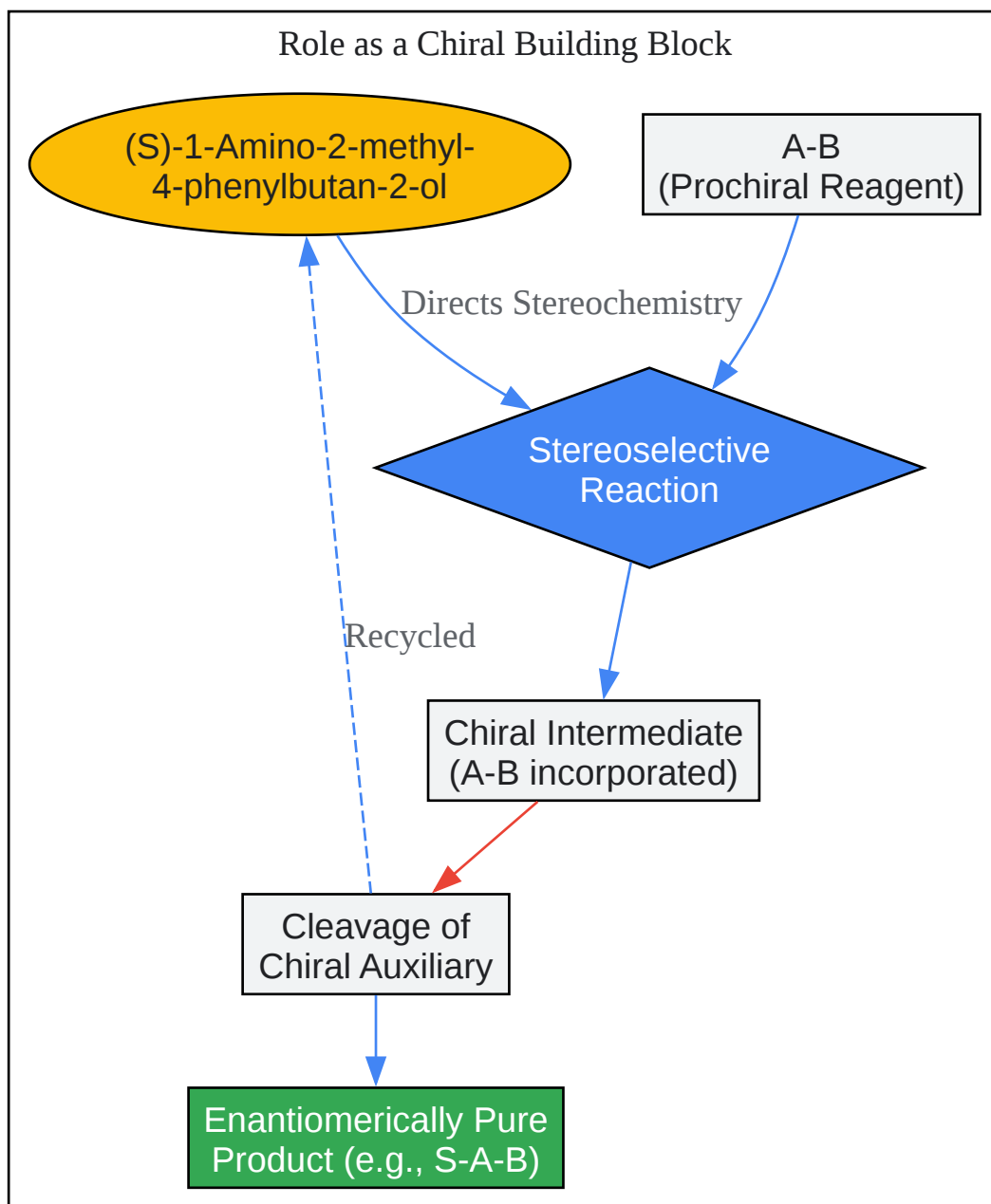
Specific research on the biological activity of (S)-**1-Amino-2-methyl-4-phenylbutan-2-ol** is limited in published literature. However, the broader class of amino alcohols and compounds with a phenethylamine scaffold are known to possess diverse biological activities.^[6] For instance, some related 1-amino-4-phenyl-2-butanethiols have been synthesized and studied for their antioxidant activity.^[7] Given its structure, it could be investigated for activity within the central nervous system, but this remains speculative without direct experimental evidence. No signaling pathways involving this specific compound have been described.

Applications in Research and Drug Development

The primary and most promising application for (S)-**1-Amino-2-methyl-4-phenylbutan-2-ol** is as a chiral building block in asymmetric synthesis.^[1]

- **Chiral Auxiliary:** The stereogenic center at C2, combined with the reactive amino and hydroxyl groups, makes it a valuable synthon. It can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, and then cleaved to yield an enantiomerically pure target molecule.^[1]
- **Ligand Synthesis:** The amino and hydroxyl groups can serve as coordination sites for metal catalysts, making it a candidate for the synthesis of chiral ligands used in asymmetric catalysis.
- **Scaffold for Drug Discovery:** The phenylbutane backbone with amino and hydroxyl functionalities provides a versatile scaffold for the synthesis of new chemical entities with

potential therapeutic applications.



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Caption: Use of the compound as a chiral auxiliary in synthesis.

Safety and Handling

Safety data for (S)-**1-Amino-2-methyl-4-phenylbutan-2-ol** is not specifically available. However, GHS classification for the closely related isomer, 4-amino-2-methyl-1-phenylbutan-2-ol, indicates potential hazards. Users should handle this compound with appropriate caution in a well-ventilated fume hood, using personal protective equipment.

Table 2: GHS Hazard Information for 4-amino-2-methyl-1-phenylbutan-2-ol

Hazard Class	Pictogram(s)	Signal Word	Hazard Statement(s)
Skin Corrosion/Irritation	Corrosive, Irritant	Danger	H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation	Corrosive	Danger	H318: Causes serious eye damage.[2]
STOT - Single Exposure	Irritant	Danger	H335: May cause respiratory irritation.[2]

Disclaimer: This safety information pertains to a structural isomer and should be used as a guideline only. A full safety assessment should be conducted before handling.

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